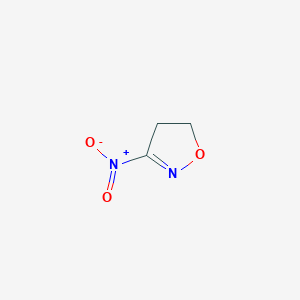

3-Nitro-4,5-dihydroisoxazole

説明

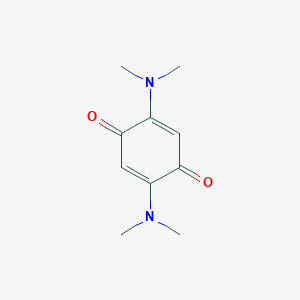

3-Nitro-4,5-dihydroisoxazole is a heterocyclic compound . It is a member of the 4,5-Dihydroisoxazoles family, which are known for their various practical applications. They are used as parasiticidal agents in veterinary medicine and β-adrenergic agonists . Some of these compounds exhibit inhibitory activity in tubulin polymerization and anti-cancer activity against human prostate cancer cell lines .

Synthesis Analysis

The synthesis of 3-Nitro-4,5-dihydroisoxazole involves [3+2] cycloaddition reactions . For example, 5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole was obtained as a product of a high-yielding [3+2] cycloaddition reaction of in situ-generated benzonitrile N-oxide and 3-nitroprop-1-ene . The regiochemistry of this reaction was unambiguously proven by X-ray structural analysis .Molecular Structure Analysis

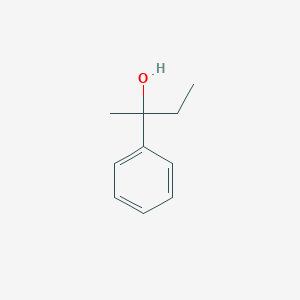

The molecular structure of 3-Nitro-4,5-dihydroisoxazole was confirmed by X-ray structural analysis . The InChI key for this compound is GVBIQXYYXRUQOH-UHFFFAOYSA-N .Chemical Reactions Analysis

4,5-Dihydroisoxazoles having a proton at the C3-position easily undergo isomerization under the influence of a base to generate β-hydroxynitriles . These heterocycles can also be converted to the corresponding amino alcohols through reduction of internal oxime functionality .科学的研究の応用

Synthesis of Bioactive Molecules

3-Nitro-4,5-dihydroisoxazole: is a key intermediate in the synthesis of various bioactive molecules. Its presence in a compound can significantly enhance biological activity due to the nitro group’s ability to stimulate bioactive functions . This makes it a valuable scaffold for developing new pharmaceuticals.

[3+2] Cycloaddition Reactions

This compound is often used in [3+2] cycloaddition reactions, a method that allows for the selective preparation of nitroisoxazoles and their hydrogenated analogs . These reactions are typically carried out at room temperature and offer high selectivity, making them an efficient pathway for synthesizing complex structures.

Antimicrobial Activity

Derivatives of 3-Nitro-4,5-dihydroisoxazole have been synthesized with antimicrobial properties . These compounds are obtained through nitrile oxide cycloaddition reactions and have shown potential in combating microbial infections.

Metal-Free Synthetic Routes

The compound plays a significant role in metal-free synthetic routes for isoxazoles . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as toxicity and waste generation.

Molecular Electron Density Theory

3-Nitro-4,5-dihydroisoxazole: derivatives are studied within the context of Molecular Electron Density Theory to understand their regioselectivity in chemical reactions . This theory helps predict the outcomes of cycloaddition reactions, which is crucial for designing targeted chemical syntheses.

Drug Discovery

Isoxazole rings, including those derived from 3-Nitro-4,5-dihydroisoxazole , are common in many commercially available drugs . The compound’s versatility in drug synthesis makes it an important player in the expansion of drug-like chemical space for new therapeutic agents.

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

特性

IUPAC Name |

3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSVYLFCWALFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149903 | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4,5-dihydroisoxazole | |

CAS RN |

1121-14-8 | |

| Record name | 3-Nitro-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)